N-Hydroxy-2-(phenylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-2-(phenylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxy group, a phenylsulfanyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2-(phenylsulfanyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining traction due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: N-Hydroxy-2-(phenylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzamide moiety
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated benzamides and other substituted derivatives
Scientific Research Applications
N-Hydroxy-2-(phenylsulfanyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(phenylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, benzamide derivatives are known to inhibit NF-kB activation, leading to apoptosis in cancer cells. This inhibition occurs through the prevention of I-kB breakdown, which is crucial for NF-kB activation . Additionally, the hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Hydroxybenzamide: Similar structure but lacks the phenylsulfanyl group.
Phenylsulfanylbenzamide: Lacks the hydroxy group.
Uniqueness: N-Hydroxy-2-(phenylsulfanyl)benzamide is unique due to the presence of both hydroxy and phenylsulfanyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in medicinal chemistry and materials science .
Properties
CAS No. |
65765-04-0 |
---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-hydroxy-2-phenylsulfanylbenzamide |
InChI |
InChI=1S/C13H11NO2S/c15-13(14-16)11-8-4-5-9-12(11)17-10-6-2-1-3-7-10/h1-9,16H,(H,14,15) |
InChI Key |
LMXKJYZNJNRKNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.